molecular formula C19H13F2N3O3S B2472697 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 868375-22-8

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2472697
CAS No.: 868375-22-8
M. Wt: 401.39
InChI Key: IAUJMVDRFDVJCN-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C19H13F2N3O3S and its molecular weight is 401.39. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c1-23-17-13(21)8-11(20)9-14(17)28-19(23)22-18(27)10-3-2-4-12(7-10)24-15(25)5-6-16(24)26/h2-4,7-9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUJMVDRFDVJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical attributes:

  • Molecular Formula : C17H12F2N2O3S
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 868375-82-0

The structure features a benzo[d]thiazole moiety, which is known for its diverse biological activities, alongside a pyrrolidine derivative that enhances its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HeLa (Cervical Cancer)4.5Inhibition of cell cycle progression
A549 (Lung Cancer)6.0Modulation of PI3K/Akt pathway

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. Studies suggest that it may mitigate neuroinflammatory responses and promote neuronal survival under stress conditions.

Table 2: Neuroprotective Activity

ModelEffect ObservedReference
Oxygen-glucose deprivationReduced neuronal apoptosis
Neuroinflammation modelDecreased IL-6 production

The exact mechanism through which this compound exerts its effects involves several pathways:

  • Inhibition of Nuclear Receptors : The compound acts as an inverse agonist for certain nuclear receptors involved in inflammatory responses.
  • Modulation of Apoptotic Pathways : It influences the expression of pro-apoptotic and anti-apoptotic proteins, shifting the balance toward apoptosis in cancer cells.
  • Anti-inflammatory Effects : By reducing the production of inflammatory cytokines like IL-6 and TNF-alpha, it helps protect neuronal integrity.

Study on Cancer Cell Lines

A recent study evaluated the efficacy of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The findings underscore its potential as a therapeutic agent in oncology.

Neuroprotection in Animal Models

In vivo studies using rodent models subjected to ischemic injury demonstrated that treatment with the compound significantly improved functional recovery and reduced infarct size, suggesting its therapeutic potential in stroke management.

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